molecular formula C16H26N2O6Si B1581142 Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- CAS No. 60871-86-5

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-

Cat. No.: B1581142
CAS No.: 60871-86-5
M. Wt: 370.47 g/mol
InChI Key: NMWDYCNYWCIATE-UHFFFAOYSA-N
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Description

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-: is a chemical compound with the molecular formula C16H26N2O6Si . It is characterized by a benzamide core structure with a nitro group at the 4-position and a triethoxysilylpropyl group attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzamide and 4-nitrobenzoyl chloride as the primary starting materials.

  • Reaction Steps: The reaction involves the formation of an intermediate 4-nitrobenzoyl chloride , which is then reacted with 3-aminopropyltriethoxysilane under controlled conditions to yield the final product.

  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at a temperature range of 50-70°C to ensure proper formation of the desired product.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and reaction.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to form aniline derivatives.

  • Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .

  • Reduction: Typical reducing agents include iron powder and hydrogen gas (H2) .

  • Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.

Major Products Formed:

  • Nitroso Derivatives: Formed through oxidation reactions.

  • Aniline Derivatives: Resulting from reduction reactions.

  • Silane Derivatives: Produced from substitution reactions involving the triethoxysilyl group.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of silicon-based materials and nanoparticles . It is also employed in the development of surface coatings and adhesives due to its ability to form strong bonds with various substrates.

Biology: In biological research, the compound is utilized in the modification of biomolecules and probes for imaging and diagnostic purposes.

Medicine: drug delivery systems and therapeutic agents due to its biocompatibility and functional versatility.

Industry: It is used in the manufacture of electronic devices and semiconductors . The compound's ability to form stable coatings makes it valuable in the production of protective layers and surface treatments .

Mechanism of Action

The compound exerts its effects through surface modification and bond formation mechanisms. The triethoxysilyl group reacts with hydroxyl groups on surfaces to form siloxane bonds , which are strong and stable. This allows the compound to be used in applications requiring durable coatings and adhesives.

Molecular Targets and Pathways Involved:

  • Siloxane Bond Formation: The primary mechanism involves the reaction of the triethoxysilyl group with hydroxyl groups on surfaces to form siloxane bonds.

  • Surface Functionalization: The compound can be used to functionalize surfaces with various chemical groups, enhancing their properties for specific applications.

Comparison with Similar Compounds

  • Benzamide, N-[3-(triethoxysilyl)propyl]-

  • 4-Nitrobenzamide, N-[3-(triethoxysilyl)propyl]-

  • Benzamide, N-[3-(methoxysilyl)propyl]-

Uniqueness:

  • Presence of Nitro Group:

  • Triethoxysilyl Group: The triethoxysilyl group enhances the compound's ability to form strong and stable bonds with various surfaces, making it particularly useful in materials science and surface chemistry.

Properties

IUPAC Name

4-nitro-N-(3-triethoxysilylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6Si/c1-4-22-25(23-5-2,24-6-3)13-7-12-17-16(19)14-8-10-15(11-9-14)18(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWDYCNYWCIATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069435
Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Molecular Weight

370.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60871-86-5
Record name N-[3-(Triethoxysilyl)propyl]-p-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60871-86-5
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Record name 4-Nitro-N-(3-(triethoxysilyl)propyl)benzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide
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Record name 4-NITRO-N-(3-(TRIETHOXYSILYL)PROPYL)BENZAMIDE
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Synthesis routes and methods

Procedure details

p-nitrobenzoic acid (10 g; 60 mmol) was added to 15 g thionylchloride. This mixture was heated during 2 h under reflux. Subsequently the thionylchloride was removed at reduced pressure. To the remainder γ-aminopropyltriethoxysilane (13,3 g; 60 mmol) was added, dissolved in 50 ml diethylether with 10 g triethylamine. After 2 h agitation at room temperature, the mixture was filtered. The filtrate was evaporated at reduced pressure. The remainder was washed in water, filtered, and dried at reduced pressure over KOH. Yield: 9,5 g (43%). Melting point 99° . . . 105° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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